![molecular formula C10H11N5 B5911129 3,5-dimethyl-N-(3-pyridinylmethylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5911129.png)
3,5-dimethyl-N-(3-pyridinylmethylene)-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-dimethyl-N-(3-pyridinylmethylene)-4H-1,2,4-triazol-4-amine, commonly referred to as DPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPTA is a triazole-based compound that has been synthesized using various methods. The compound has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of DPTA is not fully understood. However, studies have suggested that the compound may exert its biological activities by binding to specific cellular targets, including enzymes and receptors. DPTA has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
DPTA has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. DPTA has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, DPTA has been studied for its potential use as a fluorescent probe for detecting metal ions.
Advantages and Limitations for Lab Experiments
DPTA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it an attractive candidate for scientific research. DPTA has also been found to exhibit various biological activities, making it a versatile compound for studying various cellular processes. However, DPTA has limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for studying DPTA. One potential direction is to further investigate the compound's mechanism of action and cellular targets. Another potential direction is to study the compound's potential use as a ligand in coordination chemistry and as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to assess the potential toxicity and safety of DPTA for use in scientific research.
Synthesis Methods
DPTA can be synthesized using various methods, including the reaction of 3-pyridyl aldehyde and 3,5-dimethyl-1H-1,2,4-triazole in the presence of ammonium acetate. Another method involves the reaction of 3-pyridylmethylene hydrazinecarbothioamide with 3,5-dimethyl-1H-1,2,4-triazole in the presence of sodium ethoxide. The synthesized compound can be purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
DPTA has been studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including antifungal, antibacterial, and antitumor properties. DPTA has also been studied for its potential use as a ligand in coordination chemistry and as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-pyridin-3-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-8-13-14-9(2)15(8)12-7-10-4-3-5-11-6-10/h3-7H,1-2H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAJVZLUSVWJEC-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)-1-(pyridin-3-YL)methanimine |
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